Methyl 2-(benzylideneamino)acetate
Description
Significance of Imines as Versatile Synthetic Intermediates in Organic Chemistry
Imines, characterized by a carbon-nitrogen double bond (C=N), are a fundamental class of organic compounds that serve as pivotal intermediates in a vast number of chemical transformations. numberanalytics.comwikipedia.orgbyjus.com Often referred to as Schiff bases, these compounds were first synthesized in the 19th century by Hugo Schiff. numberanalytics.com Their importance lies in their dual reactivity: the electrophilic carbon atom of the C=N bond is susceptible to attack by nucleophiles, while the nitrogen atom can act as a base or a nucleophile. fiveable.mechemistrylearner.com This versatility allows imines to participate in a wide range of reactions, including nucleophilic additions, cycloadditions, reductions, and oxidations. numberanalytics.com
The formation of imines typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. chemistrylearner.com This reaction is often reversible and can be catalyzed by either acids or bases, a feature that is exploited for the protection of carbonyl groups in multi-step syntheses. fiveable.me The reactivity of an imine can be finely tuned by altering the substituents on both the carbon and nitrogen atoms, enabling chemists to control the outcome of subsequent reactions. fiveable.me This adaptability has made imines indispensable in the synthesis of nitrogen-containing compounds such as amines, amino acids, and heterocyclic structures, which are prevalent in pharmaceuticals and other bioactive molecules. numberanalytics.comfiveable.me
Historical Development and Evolution of Glycine (B1666218) Equivalents in Amino Acid Synthesis
The synthesis of amino acids, the fundamental building blocks of proteins, has been a central theme in organic chemistry for over a century. Glycine, being the simplest amino acid, holds a special place in this endeavor. acs.orgwikipedia.org Early methods for amino acid synthesis were often harsh and lacked stereocontrol. The quest for milder and more efficient strategies led to the development of "glycine equivalents," molecules that contain the core structure of glycine but are modified to facilitate specific chemical transformations.
The concept of using protected forms of glycine to introduce the amino acid backbone into more complex structures has evolved significantly. Initially, simple derivatives were used, but the breakthrough came with the introduction of glycine anion equivalents. These are typically Schiff bases of glycine esters, where the acidic α-proton can be removed by a base to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Subsequent hydrolysis of the imine functionality reveals the newly synthesized α-amino acid. The use of benzophenone (B1666685) imines of glycine esters, for instance, has been a widely adopted strategy. researchgate.netiu.edu
Further advancements saw the development of glycine cation equivalents, which exhibit inverted polarity and react with nucleophiles. iu.edu The evolution of these glycine equivalents has been driven by the need for greater control over reactivity and, crucially, stereoselectivity.
The Unique Role of Methyl 2-(benzylideneamino)acetate as a Chiral Glycine Equivalent and Building Block
This compound stands out as a particularly effective glycine equivalent due to a combination of factors. The benzylidene group, derived from benzaldehyde (B42025), provides steric bulk and electronic effects that influence the reactivity of the imine and the acidity of the α-protons. This allows for controlled deprotonation to form a stabilized enolate, which can then participate in a variety of bond-forming reactions.
A pivotal aspect of modern amino acid synthesis is the control of stereochemistry to produce enantiomerically pure products. While this compound itself is not chiral, it serves as a prochiral substrate. In the presence of a chiral catalyst, the reactions of its enolate can proceed with high levels of asymmetric induction, leading to the formation of chiral α-amino acids. researchgate.net This is often achieved through phase-transfer catalysis using chiral catalysts, such as derivatives of Cinchona alkaloids. researchgate.netiu.edu
Furthermore, the development of chiral auxiliaries attached to the glycine equivalent has been a successful strategy. For instance, chiral Schiff bases derived from glycine and chiral aldehydes or ketones have been used to direct the stereochemical outcome of alkylation reactions. iu.edu The versatility of this compound and its derivatives makes it a powerful tool for the asymmetric synthesis of both natural and unnatural α-amino acids, which are of immense interest in medicinal chemistry and drug discovery. The reaction of its Ni(II) complex with chiral Michael acceptors has been shown to proceed with very high stereoselectivity, offering an efficient route to β-substituted pyroglutamic acids. nih.gov
Scope, Objectives, and Current Research Landscape of this compound Chemistry
The chemistry of this compound continues to be an active area of research, with several key objectives driving current investigations. A primary focus is the development of new and more efficient catalytic systems for asymmetric transformations. This includes the design of novel chiral catalysts that can provide even higher levels of enantioselectivity and diastereoselectivity in reactions involving this glycine equivalent.
Researchers are also exploring the expansion of the synthetic utility of this compound beyond traditional alkylation reactions. This includes its use in more complex cascade reactions, cycloadditions, and multicomponent reactions to build molecular complexity rapidly. For example, aza-Wittig rearrangements of N-benzyl glycine methyl esters have been explored as a new approach to synthesize N-aryl phenylalanine derivatives. researchgate.net
Another area of interest is the application of this building block in the synthesis of pharmaceutically relevant targets. Its role as an intermediate in the production of various drugs is well-established, and ongoing research aims to leverage its versatility to create novel therapeutic agents. lookchem.comchemimpex.com The development of cost-effective and scalable synthetic routes utilizing this compound and its analogues, such as the corresponding ethyl ester, is also a significant objective for industrial applications. guidechem.comgoogle.comchemicalbook.com
The ongoing exploration of the reaction scope, the quest for perfected stereocontrol, and the application in target-oriented synthesis ensure that this compound will remain a prominent and valuable tool in the arsenal (B13267) of the synthetic organic chemist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Advances for Methyl 2 Benzylideneamino Acetate and Its Structural Analogues
Classical Condensation Routes for the Preparation of Methyl 2-(benzylideneamino)acetate
The most traditional and straightforward method for synthesizing this compound involves the direct condensation of benzaldehyde (B42025) with glycine (B1666218) methyl ester or its hydrochloride salt. This reversible reaction is typically carried out in a suitable organic solvent, and often requires the removal of the water byproduct to drive the equilibrium towards the formation of the imine. nih.gov
A common approach involves the reaction of glycine methyl ester hydrochloride with a base, such as sodium or potassium hydroxide (B78521), to generate the free amine in situ. This is then reacted with benzaldehyde. For instance, a kinetic study on the potassium hydroxide-catalyzed condensation of glycine with benzaldehyde in ethanol (B145695) highlighted the formation of the corresponding Schiff base, although the carboxylic acid form is prone to decarboxylation under these conditions. researchgate.net The use of the ester form, such as glycine methyl ester, helps to circumvent this issue. In a typical procedure, equimolar amounts of the aldehyde and the amine are refluxed in a solvent like ethanol or methanol. ekb.eg To enhance the yield, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be employed to sequester the water formed during the reaction. sci-hub.se
The general reaction is as follows:
Benzaldehyde + Glycine Methyl Ester ⇌ this compound + Water
While effective, these classical methods often require prolonged reaction times and may necessitate purification steps to remove byproducts and unreacted starting materials.
Catalytic Approaches to the Synthesis of this compound
To improve the efficiency and mildness of the reaction, various catalytic systems have been developed for the synthesis of imines, including this compound. These catalysts can be broadly categorized as acidic, basic, or metal-based.
Acid catalysts, such as p-toluenesulfonic acid, are frequently used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov Lewis acids like zinc chloride and titanium tetrachloride have also been reported to catalyze Schiff base formation. orgsyn.org
Base-catalyzed condensations are also prevalent. As mentioned, bases like potassium hydroxide can be used. researchgate.net The use of a solid-supported base can simplify product purification.
Transition metal catalysts have also been explored for imine synthesis, often through oxidative coupling reactions. However, for the direct condensation of aldehydes and amines, simpler catalytic systems are generally preferred. A patent for the synthesis of the analogous N-benzyl glycine ethyl ester describes the use of a mixed catalyst system of pyridine (B92270) and xylene. google.com
The choice of catalyst can significantly impact the reaction rate and yield, and optimization is often necessary for a specific substrate pair.
Green Chemistry Methodologies for Sustainable Imine Formation
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound and other imines, several green chemistry approaches have been investigated, focusing on the reduction of solvent use, energy consumption, and waste generation.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ekb.egchemicaljournals.com For imine synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields. researchgate.netprepchem.com These reactions can be performed in the presence of a small amount of solvent or under solvent-free conditions, further enhancing their green credentials. unimi.itcem.com
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product isolation. The direct reaction of an aldehyde and an amine, sometimes with grinding or in the presence of a solid catalyst, can lead to the efficient formation of imines. orgsyn.orgnih.gov For example, the solvent-free reaction of salicylaldehyde (B1680747) and substituted anilines under microwave irradiation has been shown to produce Schiff bases in high yields. unimi.it A study on the synthesis of a Schiff base from 4-hydroxy-3-methoxybenzaldehyde and glycine using solvent-free grinding also reported a high yield of 96%. researchgate.net
Natural Acid Catalysis: In a novel green approach, natural acids, such as the citric acid present in lemon juice, have been used to catalyze Schiff base formation under solvent-free conditions. This method offers an economical and environmentally friendly alternative to traditional acid catalysts. orgsyn.org
These green methodologies offer significant advantages over classical approaches, aligning with the principles of sustainable chemistry.
Synthesis of Substituted N-Benzylideneglycine Methyl Esters and Their Derivatives
The synthetic methodologies described for this compound can be readily extended to its structural analogues. The synthesis of various substituted N-benzylideneglycine methyl esters and their derivatives has been reported, often in the context of preparing more complex molecules.
For instance, a study on the synthesis of novel benzyloxybenzene substituted (S)-α-amino acid methyl ester derivatives involved the reaction of L-amino acid methyl esters with a substituted benzaldehyde, followed by in situ reduction. nih.gov Another example is the synthesis of (Z)-methyl 2-((Z)-2-((E)-(2/3/4-substituted benzylidene)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetates, which was achieved in a catalyst-free, three-component reaction in ethanol, demonstrating a green approach to complex derivatives. researchgate.net
The synthesis of N-benzyl glycine ethyl ester, a close analogue, has been detailed in a patent, which describes the reaction of benzyl (B1604629) chloride with glycine ethyl ester in the presence of a pyridine and xylene catalyst mixture in toluene. google.com This highlights the possibility of N-alkylation as an alternative route to related compounds.
These examples underscore the versatility of the imine formation reaction in creating a diverse library of N-benzylideneglycine ester derivatives with various substituents on the aromatic ring.
Flow Chemistry and Continuous Synthesis Protocols for this compound Production
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. mdpi.com While specific continuous flow protocols for the industrial production of this compound are not widely published, the principles have been successfully applied to the synthesis of related compounds, indicating its feasibility.
Continuous flow systems have been developed for the synthesis of β-amino acid esters via lipase-catalyzed Michael addition, demonstrating the potential for biocatalytic flow processes. mdpi.com Another study reported the enantioselective phase transfer catalytic benzylation of an alanine (B10760859) Schiff base ester under continuous flow conditions, showcasing the application of flow chemistry in asymmetric synthesis. unimi.it Furthermore, the continuous flow synthesis of β-amino α,β-unsaturated esters has been achieved, highlighting the ability to overcome heat and mass transfer limitations in tubular reactors. researchgate.net
A typical continuous flow setup for imine synthesis would involve pumping streams of the aldehyde and amine (and a catalyst, if needed) through a heated reactor coil. The product stream would then be collected, and could potentially be integrated with in-line purification steps. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The inherent safety of handling smaller volumes of reactants at any given time makes flow chemistry particularly attractive for scaling up reactions.
The development of continuous flow protocols for the synthesis of this compound holds promise for more efficient, safer, and scalable manufacturing processes in the future.
Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound and Analogues
| Method | Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |
| Classical Condensation | Glycine, Benzaldehyde | KOH | Ethanol | - | - | researchgate.net |
| Classical Condensation | Glycine ethyl ester, Benzaldehyde | Anhydrous MgSO₄ | Benzene | - | Quantitative | sci-hub.se |
| Green Synthesis (Grinding) | 4-Hydroxy-3-methoxybenzaldehyde, Glycine | Solvent-free | - | 96% | researchgate.net | |
| Microwave-Assisted | Salicylaldehyde, Substituted anilines | Solvent-free | - | Minutes | High | unimi.it |
| Natural Acid Catalysis | Aromatic amines, Aryl aldehydes | Lemon juice | Solvent-free | - | Good | orgsyn.org |
| Catalytic (Analogue) | Benzyl chloride, Glycine ethyl ester | Pyridine/Xylene | Toluene | 6-12 h | - | google.com |
Reactivity Profiles and Mechanistic Insights into Transformations Involving Methyl 2 Benzylideneamino Acetate
Nucleophilic Additions to the Imine Carbon of Methyl 2-(benzylideneamino)acetate
The carbon-nitrogen double bond of the imine group in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of α-substituted amino acid derivatives.
Stereoselective Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the imine carbon represents a direct method for carbon-carbon bond formation, leading to the synthesis of non-proteinogenic amino acids. The stereochemical outcome of these additions can often be controlled through the use of chiral auxiliaries or by the inherent stereochemistry of the system.
While direct additions to simple N-benzylidene glycine (B1666218) esters can be challenging, the use of related systems, such as those employing chiral N-tert-butanesulfinyl imines, provides a powerful strategy for achieving high diastereoselectivity. rsc.orgacs.orgchemrxiv.org The sulfinyl group acts as a potent chiral directing group, and the stereochemical outcome can often be predicted by a six-membered ring transition state model involving chelation of the metal to the sulfinyl oxygen and the imine nitrogen. chemrxiv.org For instance, the addition of Grignard reagents to chiral N-sulfinyl imines derived from isatin (B1672199) has been shown to produce chiral 3-substituted 3-aminooxindoles with good yields and diastereomeric ratios. acs.org The choice of Lewis acid can significantly influence the diastereoselectivity, with MgBr₂ often proving to be an effective imine activator. acs.org Similarly, organolithium reagents add to N-tert-butanesulfinyl ketimines with high diastereoselectivity, providing an efficient route to tertiary carbinamines. rsc.org
Table 1: Diastereoselective Addition of Grignard Reagents to Isatin-Derived Imines This table is representative of the stereocontrol achievable in additions to similar imine systems.
| Entry | Grignard Reagent | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | AllylMgBr | None | 41 | 68:32 | acs.org |
| 2 | AllylMgBr | BF₃·Et₂O | - | Low | acs.org |
| 3 | AllylMgBr | Yb(OTf)₃ | - | Low | acs.org |
| 4 | MeMgBr | MgBr₂ | 65 | 70:30 | acs.org |
| 5 | PhMgBr | MgBr₂ | 70 | 75:25 | acs.org |
Strecker-Type Reactions and Cyanide Additions
The Strecker synthesis is a classic method for preparing α-amino acids, involving the addition of cyanide to an imine to form an α-aminonitrile, which is subsequently hydrolyzed. Asymmetric variants of this reaction, often employing a chiral auxiliary, allow for the enantioselective synthesis of amino acids.
For glycine imines like this compound, the addition of a cyanide source (e.g., NaCN or HCN) across the C=N bond yields an α-aminonitrile precursor. The development of catalytic asymmetric Strecker reactions has provided efficient routes to enantiomerically enriched N-protected amino nitriles. acs.org A particularly effective strategy involves a crystallization-induced asymmetric transformation. In this approach, a chiral auxiliary, such as (R)-phenylglycine amide, is used to form a pair of diastereomeric aminonitriles. acs.orgrug.nl Under specific conditions, one diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation and resulting in a high diastereomeric excess. acs.orgrug.nl This method has been successfully applied to the synthesis of challenging amino acids like (S)-tert-leucine with high yield and enantiomeric excess. acs.org
Table 2: Asymmetric Strecker Reaction via Crystallization-Induced Asymmetric Transformation
| Entry | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Pivaldehyde | MeOH | 23 | 60 | 55:45 | acs.org |
| 2 | Pivaldehyde | MeOH/H₂O | 23 | 69 | 81:19 | acs.org |
| 3 | Pivaldehyde | H₂O | 50 | 85 | 93:7 | acs.org |
| 4 | Pivaldehyde | H₂O | 70 | 93 | >99:1 | acs.org |
Addition of Stabilized Carbanions and Related Nucleophiles
The electrophilic imine carbon of this compound can also react with stabilized carbanions, such as those derived from malonates, nitroalkanes, or β-keto esters, in Michael-type or conjugate addition reactions. These reactions are powerful tools for constructing carbon-carbon bonds and introducing functional complexity.
The use of Ni(II) complexes of Schiff bases derived from glycine and chiral ligands has emerged as a robust methodology for the asymmetric synthesis of various amino acids. nih.gov These complexes facilitate the 1,6-conjugate addition of the glycine nucleophile to acceptors like para-quinone methides, leading to tailor-made β,β-diaryl substituted glycines with high yield and diastereoselectivity. nih.gov More recently, isothiourea organocatalysis has been successfully employed for the enantioselective α-functionalization of glycine Schiff base aryl esters. nih.gov This approach enables both 1,6-additions to para-quinone methides and 1,4-additions to Michael acceptors like methylene (B1212753) substituted dicarbonyls, providing access to a diverse range of α-functionalized α-amino acid derivatives with high enantioselectivity. nih.gov
Reactions at the Alpha-Carbon Atom of the Glycine Ester Moiety
The α-carbon of the glycine ester in this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate or its equivalent. This enolate can then participate in various carbon-carbon bond-forming reactions, providing a complementary strategy for amino acid synthesis.
Asymmetric Alkylation and Functionalization via Enolate Equivalents
The deprotonation of this compound generates a glycine enolate equivalent that can be alkylated with various electrophiles. Performing this reaction under phase-transfer catalysis (PTC) using chiral catalysts, typically derived from Cinchona alkaloids, has become a cornerstone for the asymmetric synthesis of α-amino acids. nih.goviu.eduacs.org
In this system, the Schiff base, often the N-(diphenylmethylene)glycine tert-butyl ester for enhanced selectivity, is deprotonated by a strong base (e.g., solid NaOH or K₂CO₃) to form an ion pair with the chiral quaternary ammonium (B1175870) catalyst. nih.goviu.edu This chiral ion pair then reacts with an alkyl halide, with the bulky catalyst sterically directing the approach of the electrophile to one face of the enolate, leading to high enantioselectivity. acs.orgresearchgate.net This method is applicable to a wide range of alkylating agents, including activated benzyl (B1604629) bromides, allyl halides, and simple alkyl halides, affording the corresponding α-alkylated glycinates in high yields and with excellent enantiomeric excess. acs.orgresearchgate.netnih.gov Chiral Ni(II) complexes of glycine Schiff bases also serve as effective nucleophilic glycine equivalents for asymmetric alkylation, proceeding with high yields and diastereoselectivity. nih.govrsc.org
Table 3: Enantioselective Phase-Transfer Catalyzed Alkylation of Glycine Imines
| Entry | Glycine Imine Ester | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | t-Butyl | Benzyl Bromide | Cinchona-derived PTC | 95 | 96 | nih.gov |
| 2 | t-Butyl | Allyl Bromide | Cinchona-derived PTC | 85 | 92 | researchgate.net |
| 3 | Ethyl | Benzyl Bromide | Cinchona-Calixarene PTC | 98 | >99 | acs.org |
| 4 | Ethyl | 4-Fluorobenzyl Bromide | Cinchona-Calixarene PTC | 96 | 99 | acs.org |
Aldol (B89426) and Mannich-Type Reactions of this compound
The glycine enolate derived from this compound can act as a nucleophile in aldol and Mannich-type reactions, providing access to β-hydroxy-α-amino acids and α,β-diamino acids, respectively. These products are valuable building blocks for natural products and pharmaceuticals.
Aldol Reactions: The direct catalytic asymmetric aldol reaction of glycine Schiff bases with aldehydes is an efficient one-step strategy to form β-hydroxy-α-amino esters, creating two adjacent stereocenters simultaneously. organic-chemistry.orgacs.org While early methods suffered from low selectivity, significant progress has been made using both metal-based catalysts and organocatalysts. For example, chiral zirconium catalysts have been used for highly enantio- and diastereoselective aldol reactions of glycine-derived silicon enolates with various aldehydes, affording anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org
Mannich Reactions: The asymmetric Mannich reaction, involving the addition of the glycine enolate to an imine, is a powerful method for synthesizing chiral α,β-diamino acids. acs.orgacs.org Copper(I) complexes with chiral ligands, such as Ph-Phosferrox or Fesulphos, have proven to be highly effective catalysts for this transformation. rsc.orgrsc.org These catalytic systems promote the reaction between glycine Schiff bases and a variety of imines, including those generated in situ, to afford syn-α,β-diamino acid derivatives with high yields and excellent diastereo- and enantioselectivities. rsc.orgnih.govnih.gov The reaction is applicable to both aldimines and more challenging ketimines, providing access to products with vicinal tertiary and quaternary stereocenters. rsc.orgacs.org
Table 4: Asymmetric Copper-Catalyzed Mannich Reaction of Glycine Schiff Base
| Entry | Imine Substrate | Chiral Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-PMP-isatin ketimine | Ph-Phosferrox | 99 | 95:5 | >99 | rsc.org |
| 2 | N-Boc-isatin ketimine | Cyclohexane-N,P-Ligand | 99 | 98:2 | 99 | acs.org |
| 3 | N-Ts-aldimine (Aryl) | Fesulphos | 95 | >90:10 | 96 | rsc.org |
| 4 | N-Ts-aldimine (Alkyl) | Fesulphos | 92 | >90:10 | 95 | rsc.org |
Michael Additions and Conjugate Additions
The enolizable α-protons of this compound render its corresponding anion a competent nucleophile in Michael or 1,4-conjugate additions. These reactions are fundamental for the construction of new carbon-carbon bonds and the synthesis of functionalized amino acid derivatives.
Under basic conditions, this compound can be deprotonated to form a resonance-stabilized enolate. This enolate readily adds to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. The general mechanism involves the initial 1,4-addition of the enolate to the electrophilic alkene, followed by protonation of the resulting enolate to afford the final product.
The diastereoselectivity of these additions can often be controlled by employing chiral auxiliaries or catalysts. For instance, the use of chiral phase-transfer catalysts allows for the enantioselective conjugate addition of glycine imines to activated alkenes, yielding chiral amino acid derivatives with high enantiomeric excess. iu.edu The choice of the metal counterion and the solvent can also significantly influence the stereochemical outcome of the reaction.
| Michael Acceptor | Catalyst/Base | Product Type | Diastereoselectivity/Enantioselectivity |
| α,β-Unsaturated Ketone | Base (e.g., NaH, LDA) | γ-Keto-α-amino acid ester derivative | Varies depending on substrates and conditions |
| α,β-Unsaturated Ester | Chiral Phase-Transfer Catalyst | Glutamic acid analog | High enantioselectivity reported for similar systems |
| α,β-Unsaturated Nitrile | Base | γ-Cyano-α-amino acid ester derivative | Generally good yields |
C-H Functionalization Strategies Adjacent to the Imine Nitrogen
Direct functionalization of the C-H bonds at the α-position to the imine nitrogen in this compound and its analogs represents a highly atom-economical approach to the synthesis of modified amino acids. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for such transformations.
While direct C-H functionalization adjacent to the imine nitrogen of the parent this compound is a challenging area of ongoing research, studies on closely related N-benzylidene glycine ester derivatives have demonstrated the feasibility of this strategy. These reactions typically proceed through the formation of a metallacyclic intermediate, where the imine nitrogen acts as a directing group, facilitating the activation of the adjacent C-H bond.
For example, palladium-catalyzed α-arylation of N-(diphenylmethylene)glycinate esters has been successfully achieved using aryl halides. chemscene.com This reaction likely proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, C-H activation through a concerted metalation-deprotonation (CMD) pathway, and reductive elimination. Similarly, rhodium(III)-catalyzed C-H activation has been employed for the arylation of imines, offering a pathway to α-branched amines. nih.govbeilstein-journals.org
| Catalyst System | C-H Functionalization Type | Coupling Partner |
| Pd(dba)₂ / P(tBu)₃ / K₃PO₄ | α-Arylation | Aryl bromides/chlorides |
| [Cp*RhCl₂]₂ / AgSbF₆ | Arylation | Arylating agents |
| CuBr / TBHP | Arylation | Phenylboronic acid |
Cycloaddition Reactions Involving the Imine Functionality of this compound
The C=N double bond of this compound can participate in various cycloaddition reactions, providing access to a range of heterocyclic structures.
[2+2] Cycloadditions for the Synthesis of Azetidines and Beta-Lactams
The [2+2] cycloaddition of imines with ketenes, known as the Staudinger synthesis, is a classic and effective method for the construction of β-lactam rings, the core structure of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net In this reaction, the imine acts as the 2π component and the ketene (B1206846) as the other 2π component.
The reaction of this compound with a ketene, generated in situ from an acyl chloride and a tertiary amine, would be expected to yield a β-lactam. The stereochemical outcome of the Staudinger reaction is influenced by the substitution pattern of both the imine and the ketene. Generally, the reaction is not stereospecific and proceeds through a zwitterionic intermediate. The relative rate of ring closure versus rotation around the newly formed single bond in the intermediate determines the final cis/trans stereochemistry of the β-lactam product. For instance, the reaction of benzylidene-protected glycine esters has been shown to produce trans-substituted β-lactams. nih.gov
While the direct synthesis of azetidines from this compound via [2+2] cycloaddition with alkenes is less common due to the lower reactivity of unactivated alkenes, specialized methods can be employed.
[3+2] Cycloadditions with Dipolar Reagents for Heterocycle Formation
This compound can serve as a precursor to azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.gov
The azomethine ylide can be generated from this compound through deprotonation at the α-carbon followed by tautomerization. Alternatively, reaction with a Lewis acid or a silver salt in the presence of a base can facilitate the formation of a metalated azomethine ylide. These ylides react with a wide range of dipolarophiles, including alkenes and alkynes, to afford highly substituted pyrrolidines.
The diastereoselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions. For example, silver-catalyzed cycloaddition of glycine aldimino esters with imines has been shown to be highly diastereo- and enantioselective, with the ligand controlling the stereochemical outcome. chemscene.comresearchgate.net
| Dipolarophile | Catalyst/Method | Heterocyclic Product |
| Alkenes | Base/Lewis Acid | Pyrrolidine (B122466) derivatives |
| Alkynes | Metal catalyst | Dihydropyrrole derivatives |
| Imines | Silver catalyst/Chiral ligand | Imidazolidine derivatives |
Reduction and Hydrogenation Reactions of this compound
The imine functionality of this compound is susceptible to reduction, providing a direct route to the corresponding secondary amine, N-benzylglycine methyl ester. This transformation can be achieved using various reducing agents.
Catalytic hydrogenation is a common and efficient method for the reduction of imines. Using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts under a hydrogen atmosphere, the C=N double bond can be selectively reduced without affecting the ester group. nih.gov Asymmetric hydrogenation of related N-aryl imino esters using chiral nickel catalysts has been reported to afford chiral α-aryl glycines with high enantioselectivity. nih.gov
Chemical reduction can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing imines to amines. mnstate.edumasterorganicchemistry.com However, it is important to note that NaBH₄ does not typically reduce esters under standard conditions, allowing for the selective reduction of the imine in this compound.
| Reducing Agent | Catalyst | Product | Key Features |
| H₂ | Pd/C, Ni | N-Benzylglycine methyl ester | High efficiency, clean reaction |
| H₂ | Chiral Ni catalyst | Chiral N-Aryl glycine derivatives | High enantioselectivity for related systems |
| NaBH₄ | - | N-Benzylglycine methyl ester | Selective for the imine over the ester |
Hydrolysis and Transimination Reactions of this compound
The imine bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate the parent amine (glycine methyl ester) and aldehyde (benzaldehyde). This reversibility is a key feature of Schiff base chemistry. The hydrolysis of the ester group can also occur, typically under more forcing conditions, to yield the corresponding carboxylic acid.
Transimination is another characteristic reaction of imines. In the presence of a different amine or aldehyde, an equilibrium can be established, leading to the formation of a new imine. For example, reacting this compound with a different aldehyde can lead to the formation of a new Schiff base derived from glycine methyl ester. Similarly, reaction with a different primary amine can displace the glycine methyl ester moiety.
These reactions are often driven to completion by removing one of the products from the reaction mixture, for example, by precipitation or distillation. The reversibility of imine formation is a valuable tool in dynamic combinatorial chemistry and for the in situ generation of reactive intermediates.
Detailed Mechanistic Investigations and Transition State Analysis of Key Reactions
The reactivity of this compound is fundamentally centered around its ability to form an azomethine ylide intermediate. This ylide is a versatile 1,3-dipole that readily participates in a variety of cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. Detailed mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have shed light on the intricacies of these transformations, particularly the [3+2] cycloaddition reactions.
The generation of the azomethine ylide from this compound can be achieved through tautomerization, where a proton is abstracted from the α-carbon, or through the reaction with a Lewis acid. Once formed, the azomethine ylide possesses a characteristic bent structure with the negative charge localized on the carbon atom and the positive charge on the nitrogen atom of the C-N-C framework. This electronic distribution dictates its reactivity as a nucleophilic species in cycloaddition reactions.
One of the most extensively studied reactions of the azomethine ylide derived from this compound is its [3+2] cycloaddition with various dipolarophiles, particularly electron-deficient alkenes. These reactions are highly valuable as they lead to the formation of highly substituted pyrrolidine rings, which are core structures in many biologically active compounds and natural products.
Mechanistic studies, including kinetic and computational analyses, have revealed that these [3+2] cycloaddition reactions are typically concerted, proceeding through a single, often asynchronous, transition state. The stereochemical outcome of the reaction is a direct consequence of the geometry of this transition state. The reaction is stereospecific with respect to the dipolarophile; for instance, a cis-alkene will yield a cis-substituted pyrrolidine. This is a key characteristic of concerted pericyclic reactions.
Computational studies using DFT have been instrumental in elucidating the geometries and energies of the transition states involved in these cycloadditions. These studies help in predicting and rationalizing the observed regioselectivity and stereoselectivity. For instance, in the reaction of an unsymmetrical azomethine ylide with an unsymmetrical dipolarophile, two regioisomeric products are possible. The preferred regioisomer is determined by the relative energies of the two possible transition states, which are influenced by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory is often employed to predict the regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is considered.
A plausible mechanism for the regioselectivity in the 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin and benzylamine (B48309) with benzylideneacetone (B49655) suggests that the ylide has two potential nucleophilic carbons. beilstein-journals.org Each of these can add to the electron-deficient β-carbon of the dipolarophile, leading to two different regioisomers. beilstein-journals.org The presence of additives like water can influence the regioselectivity by forming intermolecular hydrogen bonds in the transition state, favoring one geometry over another. beilstein-journals.org
The diastereoselectivity of these reactions is also controlled by the transition state geometry. Endo and exo transition states are possible, leading to different diastereomeric products. The relative stability of these transition states is influenced by steric interactions between the substituents on the azomethine ylide and the dipolarophile.
While specific, detailed transition state analyses for reactions involving this compound are not abundantly available in the public literature, extensive research on closely related N-benzylidene glycine ester systems provides a strong basis for understanding its reactivity. The principles of concerted cycloaddition, the influence of frontier molecular orbitals on regioselectivity, and the role of steric and electronic effects in determining stereoselectivity are all directly applicable.
The following table summarizes the key mechanistic features of the [3+2] cycloaddition reaction of azomethine ylides, which are directly relevant to the reactivity of this compound.
| Mechanistic Aspect | Description | Key Influencing Factors |
| Reaction Type | [3+2] Cycloaddition | Concerted, pericyclic |
| Intermediate | Azomethine Ylide | Generated in situ via tautomerization or Lewis acid catalysis |
| Regioselectivity | Determined by the relative energies of competing transition states | Frontier Molecular Orbital (HOMO-LUMO) interactions, steric effects, electronic effects of substituents |
| Stereospecificity | The stereochemistry of the dipolarophile is retained in the product | Concerted nature of the reaction |
| Diastereoselectivity | Controlled by the relative energies of endo and exo transition states | Steric hindrance, secondary orbital interactions |
It is important to note that while general principles can be applied, the specific energetic barriers and transition state geometries for reactions of this compound would require dedicated computational studies. Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating their relative energies to provide a quantitative understanding of the reaction mechanism.
Applications of Methyl 2 Benzylideneamino Acetate in Asymmetric Synthesis and Complex Molecule Construction
Stereoselective Synthesis of Alpha-Amino Acids and Their Derivatives
The synthesis of enantiomerically pure α-amino acids is of significant interest due to their prevalence in natural products and their importance as components of pharmaceuticals. Methyl 2-(benzylideneamino)acetate is a key precursor for glycine-derived Schiff bases, which are widely used in the asymmetric synthesis of α-amino acids.
A prominent strategy for the synthesis of chiral α-amino acids involves the asymmetric alkylation of enolates derived from glycine (B1666218) Schiff bases, such as those formed from this compound. By employing chiral auxiliaries or phase-transfer catalysts, it is possible to introduce a wide range of alkyl groups with high stereoselectivity.
One established method utilizes chiral nickel(II) complexes formed from Schiff bases and chiral ligands. These complexes create a rigid chiral environment around the α-carbon, directing the approach of electrophiles to one face of the enolate. nih.gov This approach allows for the synthesis of various tailor-made amino acids. nih.gov For instance, the alkylation of a Ni(II) complex of a glycine Schiff base with different alkyl halides can produce a variety of α-substituted amino acids in high yields and enantiomeric excess. nih.gov
Another approach involves the use of chiral auxiliaries, such as pseudoephenamine, to direct the alkylation. nih.gov The alaninamide pivaldimine derived from pseudoephenamine undergoes highly diastereoselective alkylation, which upon hydrolysis yields quaternary α-methyl α-amino acids. nih.gov While this specific example starts from alanine (B10760859), the principle of using a chiral auxiliary attached to an amino acid derivative is a cornerstone of asymmetric synthesis and is applicable to glycine derivatives like this compound.
The table below summarizes representative results for the asymmetric alkylation of glycine Schiff base derivatives for the synthesis of chiral amino acids.
| Electrophile | Chiral Control Method | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
| Alkyl Halides | Chiral Ni(II) Complex | α-Substituted Amino Acids | High | nih.gov |
| Benzyl (B1604629) Bromide | Chiral Phase-Transfer Catalyst | α-Benzyl Phenylalanine | 98% ee | N/A |
| Allyl Bromide | Pseudoephenamine Auxiliary | α-Allyl Alanine | >95% de | nih.gov |
| Methyl Iodide | Metalloenamines of Chiral Alkoxy Amines | (S)-2-methyloctanal | up to 58% ee | uoa.gr |
Diastereoselective transformations of this compound derivatives are also crucial for synthesizing amino acid precursors. These reactions often involve the addition of the glycine enolate to a chiral electrophile or the reaction of the imine with a chiral nucleophile.
For example, Michael additions of the enolate derived from this compound to chiral α,β-unsaturated acceptors can generate adducts with two new stereocenters. The stereochemical outcome of these reactions can often be controlled by the geometry of the enolate and the nature of the chiral auxiliary or catalyst employed.
Furthermore, biocatalytic methods have emerged as powerful tools for the stereoselective synthesis of amino acids. nih.gov Transaminases, for instance, can be used for the dynamic kinetic resolution of β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov While not a direct transformation of this compound, this highlights the importance of stereoselective methods in producing complex amino acid structures.
Synthesis of Natural Products and Biologically Active Compounds
The chiral amino acids and their derivatives synthesized from this compound are valuable intermediates in the total synthesis of natural products and other biologically active compounds. Nitrogen-containing compounds are abundant in pharmaceuticals and natural products. nih.gov
A notable example is the synthesis of jomthonic acid A, a soil-derived natural product with antidiabetic and antiatherogenic properties. The synthesis of this molecule could potentially involve intermediates derived from stereoselective amino acid synthesis methodologies. nih.gov
The versatility of the amino acid scaffold allows for further elaboration into more complex structures. The ability to introduce diverse side chains via asymmetric alkylation provides access to a wide array of building blocks for medicinal chemistry programs.
Construction of Nitrogen-Containing Heterocycles Utilizing this compound
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.comnd.edu this compound can serve as a linchpin in the construction of various heterocyclic scaffolds, including pyrrolidines and piperidines.
The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a common feature in many biologically active compounds. nih.gov One strategy for the synthesis of substituted pyrrolidines involves the [3+2] cycloaddition of azomethine ylides derived from this compound with various dipolarophiles. Deprotonation of the Schiff base at the α-carbon in the presence of a Lewis acid can generate the azomethine ylide, which then reacts with an alkene to form the pyrrolidine ring.
A related approach involves the reaction of 2-amino-1-benzylideneamino-1H-imidazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which can lead to the formation of pyrrole (B145914) derivatives through a Diels-Alder/retro-Diels-Alder sequence. clockss.org Although this example uses a more complex starting material, it demonstrates the reactivity of the benzylideneamino moiety in forming five-membered heterocycles.
Furthermore, a process for preparing 2-aminomethyl-pyrrolidine starts from 2-pyrrolidone, which is first N-benzylated. google.com This highlights the utility of the benzyl group in synthetic strategies for pyrrolidine derivatives.
| Reaction Type | Reactants | Product Scaffold | Reference |
| [3+2] Cycloaddition | Azomethine ylide from this compound, Alkene | Pyrrolidine | N/A |
| Diels-Alder/Retro-Diels-Alder | 2-amino-1-benzylideneamino-1H-imidazole, DMAD | Pyrrole | clockss.org |
| Multi-step synthesis | 2-pyrrolidone, Benzylating agent | 2-aminomethyl-pyrrolidine | google.com |
The piperidine (B6355638) moiety is another critical scaffold in medicinal chemistry. kcl.ac.uknih.gov The synthesis of substituted piperidines can be achieved through various strategies, some of which can potentially involve intermediates derived from this compound.
For instance, an aza-Michael reaction can be employed to construct the piperidine ring. kcl.ac.uk While direct examples with this compound as the Michael donor were not prominent, its enolate could theoretically add to a suitable α,β-unsaturated aldehyde or ketone, followed by reductive amination or cyclization to form a piperidine derivative.
The synthesis of N-substituted 4-piperidones has been achieved through a one-pot oxidation-cyclization of dienones with primary amines, such as benzylamine (B48309). kcl.ac.uk This demonstrates the utility of benzyl-protected amines in the synthesis of piperidine systems.
The table below outlines general strategies for the synthesis of piperidine derivatives that could conceptually involve precursors related to this compound.
| Synthetic Strategy | Key Transformation | Product Scaffold | Reference |
| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated system | Piperidine | kcl.ac.uk |
| Reductive Cyclization | Intramolecular cyclization of an amino dicarbonyl compound | Piperidine | whiterose.ac.uk |
| One-pot Oxidation-Cyclization | Reaction of a dienone with a primary amine | 4-Piperidone | kcl.ac.uk |
Aziridines and Azacyclopropanes
Aziridines, also known as azacyclopropanes, are saturated three-membered rings containing a nitrogen atom. These strained heterocycles are significant synthetic intermediates for the preparation of more complex nitrogen-containing molecules, such as amino alcohols and diamines. This compound is an excellent substrate for the synthesis of functionalized aziridines, primarily through reactions involving the addition of a carbene or carbene equivalent across the imine double bond.
A prominent method for this transformation is the [2+1] cycloaddition reaction with diazo compounds. For instance, the reaction between an imine like this compound and a diazoester, such as ethyl diazoacetate, can be effectively catalyzed by Lewis acids or solid acid catalysts. Research has shown that catalysts like bismuth(III) triflate (Bi(OTf)₃) or clays (B1170129) such as Montmorillonite K-10 can promote this reaction, often with high efficiency and excellent diastereoselectivity, favoring the formation of cis-aziridines. organic-chemistry.org The reaction proceeds via the catalyst-activated decomposition of the diazo compound to generate a carbene, which then adds to the imine C=N bond to form the aziridine (B145994) ring.
| Catalyst | Diazo Reagent | Typical Solvent | Key Outcome | Reference |
| Bismuth(III) triflate (Bi(OTf)₃) | Ethyl diazoacetate | Ionic Liquid ([bmim]PF₆) | High yield, excellent cis-diastereoselectivity | organic-chemistry.org |
| Montmorillonite K-10 | Ethyl diazoacetate | Dichloromethane | Very good yield, exclusive cis-selectivity | organic-chemistry.org |
| Brønsted Acid (e.g., HBF₄) | Diazo Compounds | Dichloromethane | Mild conditions, good yields for cis-aziridines | organic-chemistry.org |
This table presents generalized findings for the synthesis of aziridines from imines and diazo compounds, which is directly applicable to this compound.
Beta-Lactam Antibiotics and Analogues
The β-lactam (azetidin-2-one) ring is a core structural motif in some of the most important classes of antibiotics, including penicillins and cephalosporins. orientjchem.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the construction of the β-lactam framework. orientjchem.org
In this context, this compound serves as the imine component. The ketene partner is typically generated in situ from an acid chloride, such as chloroacetyl chloride or acetoxyacetyl chloride, in the presence of a tertiary amine base like triethylamine. The cycloaddition reaction yields a polysubstituted β-lactam ring. The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) can be influenced by the specific substituents on both the imine and the ketene, as well as the reaction conditions. nih.gov This pathway provides a direct route to β-lactam analogues bearing an ester-functionalized side chain, which can be further modified to produce a diverse library of potential therapeutic agents.
| Ketene Precursor | Base | Imine Substrate | Product Class | Reference |
| Chloroacetyl chloride | Triethylamine | This compound | 3-Chloro-azetidin-2-one derivative | orientjchem.org |
| Acetoxyacetyl chloride | Triethylamine | This compound | 3-Acetoxy-azetidin-2-one derivative | nih.gov |
| Methoxyacetyl chloride | Triethylamine | This compound | 3-Methoxy-azetidin-2-one derivative | nih.gov |
This table illustrates the application of the Staudinger reaction using this compound as the imine component to generate various β-lactam structures.
Peptidomimetic and Peptide Derivative Synthesis
Peptidomimetics are compounds designed to mimic the structure and biological function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. This compound is effectively a protected version of the simplest amino acid, glycine. The benzylidene moiety serves as a protecting group for the nitrogen atom, allowing for selective reactions at the ester functionality.
This compound is a valuable building block for introducing a glycine unit into a growing peptide chain or a peptidomimetic scaffold. beilstein-journals.org For example, the ester can be saponified to the corresponding carboxylic acid. This acid can then be coupled with the free amino group of another amino acid or peptide using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or Oxyma. beilstein-journals.org Alternatively, the imine can be hydrolyzed under mild acidic conditions or reduced to an N-benzyl group, revealing the amine for subsequent acylation. This versatility allows for the strategic incorporation of glycine or N-substituted glycine residues in complex peptide derivatives.
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. mdpi.comnih.gov These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular diversity. Imines are frequent participants in MCRs, and this compound is well-suited for this role.
A notable example is the three-component reaction involving an imine, a diazo compound, and a nucleophile. For instance, rhodium-catalyzed reactions of this compound, ethyl diazoacetate, and an alcohol can lead to the formation of complex α,β-diamino acid derivatives. mdpi.com In such a process, the catalyst activates the diazo compound to form a metal carbene, which then reacts with the imine. The resulting intermediate is subsequently trapped by the alcohol nucleophile, all in one pot. This strategy allows for the efficient and stereocontrolled construction of densely functionalized amino acid scaffolds, which are of significant interest in medicinal chemistry and materials science.
| Component 1 (Imine) | Component 2 | Component 3 (Nucleophile) | Catalyst | Product Class | Reference |
| This compound | Ethyl diazoacetate | Alcohol (e.g., Methanol) | Rhodium(II) acetate (B1210297) | α-Alkoxy-β-amino ester | mdpi.com |
| This compound | Diazo malonate | Water | Copper(I) iodide | α-Hydroxy-β-amino diester | mdpi.com |
| This compound | Ethyl diazoacetate | Aniline | Rhodium(II) acetate | α,β-Diamino ester derivative | mdpi.com |
This table outlines representative MCRs where this compound functions as the key imine component to generate complex molecular structures.
Catalytic Systems for Transformations Involving Methyl 2 Benzylideneamino Acetate
Metal-Catalyzed Reactions with Methyl 2-(benzylideneamino)acetate as Substrate
The electrophilic nature of the imine carbon and the coordinating ability of the nitrogen atom in this compound make it an excellent substrate for a variety of metal-catalyzed reactions. These transformations often lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular architectures.
Transition Metal Catalysis (e.g., Copper, Palladium, Rhodium, Iridium)
Transition metals have proven to be powerful catalysts for activating this compound towards nucleophilic attack and other transformations. Their ability to coordinate with the imine functionality, coupled with their diverse reactivity profiles, has enabled the development of numerous synthetic methodologies.
Copper-based catalysts, for instance, have been utilized in reactions involving this compound. cnr.it The coordination of the copper center to the imine nitrogen can enhance its electrophilicity, facilitating the addition of various nucleophiles. For example, in the presence of a copper catalyst, the conjugate addition of organometallic reagents to α,β-unsaturated imines derived from this compound can be achieved.
Palladium catalysis has also found application in the chemistry of this substrate. Palladium's well-established ability to catalyze cross-coupling reactions can be harnessed to functionalize the aromatic ring of the benzylidene moiety. Furthermore, palladium catalysts are effective in allylic substitution reactions where this compound can act as a nucleophile.
Rhodium and iridium catalysts are renowned for their utility in asymmetric hydrogenation reactions. While specific examples with this compound are less commonly reported, the general principle of asymmetric reduction of the C=N bond to furnish chiral amines is a well-established strategy in organic synthesis. The development of chiral ligands for these metals is crucial for achieving high enantioselectivity in such transformations.
Lewis Acid Catalysis and Its Role in Imine Activation
Lewis acid catalysis is a fundamental strategy for activating imines, including this compound, towards nucleophilic attack. wikipedia.org A Lewis acid coordinates to the lone pair of electrons on the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to reaction with a nucleophile. wikipedia.org This activation is a key principle in a multitude of organic reactions. wikipedia.org
A wide range of Lewis acids, from simple metal halides like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) to more complex, chiral metal-ligand complexes, can be employed. wikipedia.orgresearchgate.net The choice of Lewis acid can significantly influence the reaction's outcome, affecting not only the reaction rate but also the stereoselectivity. wikipedia.org For instance, the use of chiral Lewis acids can enable the enantioselective addition of nucleophiles to the prochiral imine of this compound, leading to the formation of enantioenriched α-amino acid derivatives. rsc.org
The mechanism of Lewis acid activation involves the formation of a complex between the Lewis acid and the imine. This complexation polarizes the C=N bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the imine and facilitating attack by a nucleophile. wikipedia.org The effectiveness of the Lewis acid is often related to its strength and the nature of the solvent and other reaction conditions.
Table 1: Examples of Lewis Acids Used in Imine Activation
| Lewis Acid Catalyst | Metal Center | Typical Application |
| Zinc Chloride (ZnCl₂) | Zinc | Cyanation of imines |
| Titanium Tetrachloride (TiCl₄) | Titanium | Aldol-type reactions |
| Scandium Triflate (Sc(OTf)₃) | Scandium | Friedel-Crafts reactions |
| Copper(II) Box | Copper | Asymmetric additions |
Organocatalysis in this compound Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. beilstein-journals.org In the context of this compound chemistry, organocatalysts have enabled a variety of asymmetric transformations, providing access to chiral amino acid derivatives with high enantioselectivity.
Proline and Other Amino Acid Derived Organocatalysts
L-proline and its derivatives are among the most widely used and versatile organocatalysts. nih.govwikipedia.orgtcichemicals.com They can activate substrates through the formation of enamine or iminium ion intermediates. In reactions involving this compound, proline can catalyze aldol-type and Mannich-type reactions. nih.govlibretexts.org
For example, in a Mannich-type reaction, proline can react with a ketone or aldehyde to form an enamine. This enamine can then add to the imine of this compound in a stereocontrolled manner. The resulting product, after hydrolysis, yields a β-amino carbonyl compound. libretexts.org The stereochemical outcome of these reactions is often rationalized by the formation of a well-organized transition state involving the proline catalyst, the enamine, and the imine substrate. nih.gov
Table 2: Proline-Catalyzed Reactions with Imines
| Reaction Type | Role of Proline | Product Type |
| Mannich Reaction | Forms enamine intermediate | β-Amino carbonyl compounds |
| Aldol (B89426) Reaction | Catalyzes addition to aldehydes | β-Hydroxy amino compounds |
Chiral Phosphoric Acids and Related Brønsted Acid Catalysts
Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid organocatalysts that have been successfully applied in a wide range of asymmetric transformations. uiowa.edursc.org These catalysts possess a chiral backbone, typically derived from BINOL (1,1'-bi-2-naphthol) or similar structures, and a protic phosphate (B84403) group. researchgate.net
In the context of reactions with this compound, CPAs can act as chiral proton donors. They activate the imine by protonating the nitrogen atom, forming a chiral ion pair with the resulting iminium ion. This intimate ion pairing environment allows for highly effective stereochemical control during the subsequent addition of a nucleophile. uiowa.edu For instance, the asymmetric addition of thiols, dialkyl phosphites, and other nucleophiles to N-acyl imines, a class of compounds structurally related to this compound, has been achieved with high enantioselectivity using CPA catalysis. nih.gov The acidity and steric bulk of the CPA can be fine-tuned to optimize both reactivity and stereoselectivity. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are a class of stable carbene species that have gained prominence as powerful organocatalysts. nih.gov Their reactivity is characterized by their ability to act as strong nucleophiles and to generate acyl anion equivalents. rsc.org While imidazolium (B1220033) and imidazolinylidene-based NHCs have been extensively studied, thiazol-2-ylidenes have also emerged as versatile ligands in transition-metal catalysis. researchgate.net
In the context of this compound, NHCs can catalyze a variety of transformations. One notable application is in the homoenolate reaction. Here, the NHC adds to an α,β-unsaturated aldehyde to form a Breslow intermediate, which then acts as a nucleophilic homoenolate equivalent. This intermediate can then add to the imine of this compound, leading to the formation of γ-amino acid derivatives after a series of steps. The chiral environment provided by a chiral NHC allows for the asymmetric synthesis of these valuable products.
Biocatalysis and Enzymatic Transformations of this compound
Biocatalysis offers a green and highly selective alternative for chemical transformations. In the context of imines, including this compound, enzymes provide pathways for asymmetric synthesis and modification under mild conditions. Key enzyme families involved in imine metabolism are Imine Reductases (IREDs), Reductive Aminases (RedAms), and various oxidases.
Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the reduction of C=N bonds. acs.org They are of significant interest for the synthesis of chiral amines from prochiral imines. acs.org IREDs facilitate the enantioselective reduction of pre-formed imines, while RedAms can catalyze both the initial imine formation from a carbonyl compound and an amine, followed by its reduction. acs.org These enzymes could be applied to this compound to produce chiral methyl 2-(benzylamino)acetate derivatives. The stereochemical outcome is dictated by the enzyme's active site architecture. acs.org
In the oxidative direction, amine oxidases can be employed. For instance, engineered D-amino acid oxidase (DAO) variants have been used to synthesize imines through the oxidation of primary amines. mdpi.comacs.org While typically used for synthesis, the reverse reaction, or the hydrolysis of imines, is also a critical biological process. Reactive imine intermediates formed during enzymatic processes can be hydrolyzed, often catalyzed by specific enzymes like those in the RidA family, to prevent accumulation of potentially reactive metabolites. nih.gov
The application of these enzymatic systems often involves whole-cell biocatalysts or isolated enzymes. The choice of system depends on factors like cofactor regeneration, enzyme stability, and substrate/product inhibition. For this compound, a key transformation would be its asymmetric reduction to the corresponding secondary amine, a valuable building block in pharmaceutical synthesis.
Table 1: Enzymatic Systems for Imine Transformations
| Enzyme Class | Cofactor | Typical Reaction | Relevance to this compound |
| Imine Reductases (IREDs) | NAD(P)H | Asymmetric reduction of pre-formed imines to chiral amines. acs.org | Stereoselective synthesis of (R)- or (S)-methyl 2-(benzylamino)acetate. |
| Reductive Aminases (RedAms) | NAD(P)H | Reductive amination of ketones/aldehydes with amines. acs.org | Could be used in the synthesis of the target imine or its reduction. |
| D-Amino Acid Oxidase (DAO) Variants | FAD | Oxidation of primary/secondary amines to imines. mdpi.comacs.org | Primarily for synthesis of imines, not transformation of a pre-formed one. |
| Monoamine Oxidase (MAO) | FAD | Oxidation of amines to imines, often for deracemization. mdpi.com | Potential for kinetic resolution of racemic amine products. |
Heterogeneous Catalysis and Supported Catalytic Systems for this compound
Heterogeneous catalysts are crucial for industrial-scale synthesis due to their ease of separation and recyclability. For the transformation of this compound, the most relevant reaction is the hydrogenation of the imine C=N bond to yield methyl 2-(benzylamino)acetate.
Various metallic systems have been developed for imine hydrogenation. Knölker-type iron complexes, for example, have been studied for the reductive amination of imines under hydrogen pressure. acs.org Computational and experimental studies show that the catalytic activity of these iron complexes can be enhanced by attaching electron-withdrawing groups to the cyclopentadienone ligand. acs.org Another approach involves the use of simple, earth-abundant metal catalysts like alkylaluminums. Di-iso-butylaluminum hydride (DIBAL) and tri-iso-butylaluminum (TIBAL) have been demonstrated as effective catalysts for hydrogenating a range of imines at elevated temperature and pressure, proceeding through a hydroalumination/hydrogenolysis mechanism. rsc.org
Supported bimetallic nanoparticles also show high efficacy. For instance, Au-Pd bimetallic catalysts supported on alumina (B75360) (Al2O3) have been synthesized and used for selective hydrogenation reactions. researchgate.net The ratio of the metals can be tuned to optimize catalytic activity and selectivity. researchgate.net Frustrated Lewis Pairs (FLPs), typically homogeneous, have also inspired the development of heterogeneous systems. Hexacoordinated tin complexes with Schiff base ligands have been shown to catalyze imine hydrogenation by activating molecular hydrogen. rsc.org The catalyst [Sn(Salen)Cl2] proved to be the most efficient in one study, hydrogenating various imines in high yields. rsc.org
These systems offer robust alternatives to precious metal catalysts, with a focus on using more abundant elements like iron and aluminum. acs.orgnih.gov The choice of catalyst depends on the desired reaction conditions (temperature, pressure) and tolerance to other functional groups in the substrate, such as the ester group in this compound.
Table 2: Heterogeneous Catalytic Systems for Imine Hydrogenation
| Catalytic System | Support/Ligand | Typical Substrates | Key Features |
| Knölker-type Iron Complexes | Cyclopentadienone Ligands | Aromatic and Aliphatic Imines | Activity tunable with electronic properties of ligands. acs.org |
| Alkylaluminums (DIBAL, TIBAL) | None (Homogeneous, but relevant) | Various Imines | Earth-abundant metal catalyst; operates at high temperature/pressure. rsc.org |
| Au-Pd Bimetallic Nanoparticles | Alumina (Al2O3) | Unsaturated Bonds | Activity influenced by the metal ratio. researchgate.net |
| Hexacoordinated Tin Complexes | Schiff Base Ligands (e.g., Salen) | Aromatic Imines | Main-group element catalyst acting as a Frustrated Lewis Pair. rsc.org |
| Amine(imine)diphosphine Iron Complexes | P-NH-N-P Ligands | Ketones and Imines | Earth-abundant metal catalyst for asymmetric transfer hydrogenation. nih.gov |
Photocatalysis and Electrochemical Methods for Imine Functionalization
Photocatalysis and electrochemistry provide modern, sustainable avenues for chemical synthesis by using light or electricity to drive reactions. These methods offer mild reaction conditions and unique reactivity pathways for the functionalization of imines like this compound.
Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. mdpi.com For imines, this approach can generate versatile radical intermediates. mdpi.com The process can follow two main pathways: single-electron reduction of the imine to form a radical anion, or radical addition to the imine C=N bond. mdpi.com The single-electron reduction pathway is particularly interesting as it transforms the electrophilic imine into a nucleophilic α-amino radical, enabling couplings with various reaction partners. mdpi.com
Another significant photocatalytic transformation is transfer hydrogenation. Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core/shell quantum dots have been used as stable and highly active photocatalysts for the transfer hydrogenation of imines to amines, using thiophenol as a hydrogen atom donor. acs.org This method avoids precious metals and can be performed as a one-pot reaction directly from an aldehyde and amine. acs.org Photocatalytic oxidative deamination of imines to aldehydes has also been demonstrated using nitrogen-doped potassium titanium niobate (N-KTi3NbO9) under purple light, showcasing the versatility of photocatalytic methods. rsc.org
Table 3: Photocatalytic Transformations of Imines
| Method | Catalyst/System | Transformation | Mechanism |
| Visible-Light Photoredox Catalysis | Organic Dyes, Metal Complexes | α-Functionalization | Single-electron reduction to an α-amino radical intermediate. mdpi.com |
| Transfer Hydrogenation | CdSe/CdS Quantum Dots | Reduction to Amine | Proton-coupled electron transfer (PCET) followed by hydrogen atom transfer. acs.org |
| Oxidative Deamination | N-doped KTi3NbO9 | Conversion to Aldehyde | Photocatalytic oxidation under purple light. rsc.org |
| Photoalkylation | Ketone (Energy Transfer) | C-H addition across N-H imines | Hydrogen-atom transfer to an imine triplet excited state. acs.org |
Electrochemical Methods
Electrochemistry offers an alternative approach to generate reactive intermediates from imines without the need for chemical oxidants or reductants. acs.org The electrochemical reduction of imines to the corresponding amines is a common transformation. This can be achieved with high faradaic efficiency using a carbon paper cathode and water as the hydrogen source, representing a sustainable and atom-economic strategy. rsc.org
Beyond simple reduction, electrochemical methods enable other functionalizations. For instance, the electrochemical allylation of simple imines has been successfully mediated by nanoscale zinc architectures in aqueous solution. nih.gov Electrosynthesis can also be used to construct more complex heterocyclic structures. In one example, an electrochemical tandem [4+1] sp3 C-H double amination was developed to synthesize functionalized imidazo[1,5-a]pyridines from pyridine (B92270) ethylamines and acetophenones, where an imine is a likely intermediate. nih.gov These methods highlight the power of electrochemistry to drive unique and useful transformations of the imine functional group. acs.orgacs.org
Table 4: Electrochemical Transformations Involving Imines
| Method | Electrode/Mediator | Transformation | Key Features |
| Imine Reduction | Carbon Paper Cathode | Reduction to Amine | Uses water as a hydrogen source; high faradaic efficiency. rsc.org |
| Allylation | Nanoscale Zinc | Addition of Allyl Group | Performed in aqueous solution. nih.gov |
| Tandem Annulation | Graphite Rod Anode, NH4I Mediator | Synthesis of Heterocycles | Involves C-H amination where an imine is an intermediate. nih.gov |
| Dehydrogenative Coupling | Graphite Electrodes | Synthesis of Carbazoles | Involves formation of amidyl radicals from N-protected precursors. nih.gov |
Advanced Spectroscopic and Structural Elucidations of Methyl 2 Benzylideneamino Acetate and Its Reaction Intermediates
Conformational Analysis Through Advanced Nuclear Magnetic Resonance (NMR) Techniques
The conformational landscape of Methyl 2-(benzylideneamino)acetate, a Schiff base, is influenced by the rotational freedom around several single bonds. Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in elucidating the preferred conformations in solution. High-resolution ¹H and ¹³C NMR spectroscopy provide initial insights into the molecular structure. For instance, the chemical shifts of the protons and carbons in the benzylidene and acetate (B1210297) moieties are sensitive to their electronic and steric environments. researchgate.net
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between protons. The presence or absence of NOE cross-peaks between specific protons, such as those of the benzylidene ring and the methylene (B1212753) group of the acetate moiety, can provide crucial information about the relative orientation of these groups and the dominant conformation around the C-N single bond. nih.gov In cases of conformational exchange on the NMR timescale, line shape analysis and exchange spectroscopy (EXSY) can be utilized to determine the rates of interconversion between different conformers. copernicus.org The study of analogous systems, such as other Schiff bases and amino acid derivatives, provides a framework for interpreting the NMR data and understanding the conformational preferences of this compound. nih.govmdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzylidene | Aromatic C-H | 7.2 - 7.9 | 125 - 135 |
| Imine C-H | 8.0 - 8.5 | 160 - 165 | |
| Acetate | Methylene (CH₂) | 4.1 - 4.5 | 50 - 55 |
| Methyl (CH₃) | 3.6 - 3.9 | 51 - 53 | |
| Carbonyl (C=O) | - | 170 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Understanding Bonding and Tautomerism
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means to investigate the bonding characteristics and potential tautomeric equilibria in this compound. researchgate.net The key vibrational modes of interest are the C=N (imine) and C=O (ester) stretching frequencies, which are sensitive indicators of the electronic environment and intermolecular interactions. researchgate.net
In the IR spectrum of a typical Schiff base, the C=N stretching vibration appears as a sharp band, and its position can be influenced by conjugation with the aromatic ring. sphinxsai.comsamipubco.com For this compound, this band is expected in the region of 1620-1640 cm⁻¹. The C=O stretching vibration of the ester group typically gives rise to a strong absorption band around 1730-1750 cm⁻¹. researchgate.net Shifts in these frequencies can indicate changes in bond order and the presence of hydrogen bonding.
Raman spectroscopy provides complementary information, particularly for the C=N bond, which often gives a strong Raman signal. koreascience.krhanyang.ac.kr The technique is also highly effective for monitoring the formation of the imine bond during the synthesis of this compound, as the characteristic C=O stretching mode of the starting aldehyde diminishes while the C=N stretching mode of the product appears. koreascience.krsemanticscholar.orgiaea.org
The potential for keto-enol or imine-enamine tautomerism in Schiff bases can also be investigated using vibrational spectroscopy. youtube.comyoutube.com The appearance of new bands corresponding to O-H or N-H stretching vibrations, along with shifts in the C=O and C=N regions, could suggest the presence of tautomeric forms in equilibrium. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N (Imine) | Stretching | 1620 - 1640 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O (Ester) | Stretching | 1100 - 1300 |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of this compound and for monitoring its formation. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. nih.gov This is crucial for confirming the identity of the synthesized compound and distinguishing it from potential byproducts.
During the synthesis of this compound via the condensation of benzaldehyde (B42025) and methyl 2-aminoacetate, HRMS can be used to monitor the progress of the reaction. researchgate.net By analyzing aliquots of the reaction mixture at different time points, one can observe the decrease in the signal corresponding to the starting materials and the concomitant increase in the signal of the product's molecular ion. This allows for the optimization of reaction conditions to maximize yield and purity.
Tandem mass spectrometry (MS/MS) experiments, often performed on high-resolution instruments, can provide structural information by fragmenting the molecular ion and analyzing the resulting product ions. mdpi.com The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy (B1213986) group or cleavage of the ester or imine functionalities. These fragmentation pathways help to confirm the connectivity of the molecule. In the context of reaction intermediates, HRMS can be used to detect and identify transient species, such as the hemiaminal intermediate formed during the initial nucleophilic attack of the amine on the aldehyde. nih.gov
X-ray Crystallographic Studies of this compound Adducts and Derivatives
While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its stable adducts and derivatives provides invaluable, definitive information about its three-dimensional structure in the solid state. manchester.ac.uk By forming co-crystals or metal complexes, it is possible to obtain well-ordered crystals suitable for X-ray diffraction analysis.
The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. researchgate.net This information is crucial for understanding the planarity of the benzylidene-imine moiety and the relative orientation of the ester group. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, can also be elucidated.
Chiroptical Spectroscopic Methods for Absolute Configuration Assignment of Derived Products
While this compound itself is achiral, it can be used as a precursor in reactions that generate chiral products. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these newly formed stereocenters. mdpi.com
For instance, if this compound is used in a reaction to synthesize a chiral amino acid derivative, the absolute configuration of the product can be determined by comparing its experimental CD spectrum with that of known standards or with spectra predicted by theoretical calculations. nih.govdntb.gov.ua The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of chromophores around the chiral center.
The derivatization of a chiral product with a chromophoric reagent can enhance the CD signal, making the determination of the absolute configuration more reliable. This approach, often referred to as the exciton-coupled circular dichroism (ECCD) method, relies on the interaction between two or more chromophores within the molecule. columbia.edu VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, can also provide detailed stereochemical information, particularly for molecules with multiple chiral centers. mdpi.com These chiroptical methods are powerful tools for the stereochemical elucidation of chiral molecules derived from this compound. nih.gov
Computational and Theoretical Investigations of Methyl 2 Benzylideneamino Acetate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 2-(benzylideneamino)acetate, DFT calculations are instrumental in understanding its fundamental properties. By solving the Kohn-Sham equations, typically with functionals like B3LYP or the MN12SX and N12SX families, and basis sets such as 6-31G(d) or Def2TZVP, one can obtain optimized molecular geometries and key electronic parameters. chemrxiv.orgfrontiersin.orgresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. frontiersin.org A smaller gap suggests the molecule is more polarizable and reactive.
From these orbital energies, a suite of chemical reactivity descriptors, rooted in Conceptual DFT, can be calculated to predict how this compound will interact with other reagents. mdpi.com These descriptors provide a quantitative basis for assessing its electrophilic and nucleophilic character. For instance, analysis of a related isoindole derivative showed that the HOMO was located over the substituted aromatic ring, while the LUMO was present over the indole (B1671886) side, pinpointing the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
Below is an interactive table summarizing key DFT-derived reactivity descriptors and their implications for this compound.
| Descriptor | Formula | Significance for Reactivity |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. mdpi.com |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile. researchgate.net |
| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Ranks the molecule on a scale of nucleophilicity, often referenced against tetracyanoethylene (B109619) (TCE). researchgate.net |
| Fukui Functions (f(r)) | - | Identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org |
These calculations are vital for predicting the regioselectivity and chemoselectivity of reactions, guiding synthetic chemists in designing experiments.
Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the exploration of molecular motion and conformational changes. MD simulations are particularly valuable for understanding reaction pathways and the influence of the surrounding environment, especially the solvent.
For a reaction involving this compound, MD simulations can model the trajectory of the interacting molecules over time. By simulating the system in a virtual box filled with explicit solvent molecules (e.g., water, acetone, or dimethylformamide), one can observe how the solvent influences the reaction. chemrxiv.org Solvent molecules can stabilize or destabilize reactants, transition states, and products through hydrogen bonding or dipole-dipole interactions, thereby altering reaction rates and pathways. researchgate.net
The choice of solvent can be critical in synthesis. For example, in a study on the synthesis of benzoxazole (B165842) derivatives, various solvents like toluene, xylene, and acetonitrile (B52724) were tested, with acetonitrile showing a significantly higher yield, highlighting the profound impact of the solvent environment. acs.org MD simulations can help elucidate these effects at a molecular level by:
Mapping Solvation Shells: Determining the arrangement and dynamics of solvent molecules around the solute.
Calculating Potential of Mean Force (PMF): Simulating the energy profile along a reaction coordinate while accounting for the statistical effects of the solvent.
Observing Conformational Gating: Identifying if specific molecular conformations, favored by a particular solvent, are necessary for a reaction to proceed.
| Solvent Property | Potential Effect on Reactions of this compound |
| Polarity/Dielectric Constant | Can stabilize charged intermediates or polar transition states, potentially lowering the activation energy. researchgate.net |
| Protic vs. Aprotic Nature | Protic solvents can act as hydrogen bond donors or acceptors, directly participating in the reaction mechanism. |
| Viscosity | Can affect the diffusion rate of reactants, influencing the overall reaction kinetics. |
Continuum solvation models, such as the SMD model, can also be combined with DFT calculations as a computationally less expensive way to approximate solvent effects. chemrxiv.org
Transition State Modeling and Energy Landscape Analysis of Transformations
Understanding a chemical transformation requires identifying not just the reactants and products, but also the high-energy transition states (TS) and any intermediates that lie on the reaction path. Computational chemists use various algorithms to locate these stationary points on the potential energy surface. For this compound, this involves modeling its reactions, such as cyclizations, additions, or rearrangements.
Once the structures of the reactants, intermediates, transition states, and products are optimized, their relative energies are calculated to construct a reaction energy landscape. chemrxiv.org This profile provides the activation energies (the energy difference between the reactant and the transition state), which are critical for determining the reaction rate and feasibility. A study on the synthesis of quinolines from a related imine involved calculating the free-energy profiles for different pathways to understand how reaction conditions could selectively lead to one product over another. chemrxiv.org
The analysis of the transition state's geometry reveals the precise arrangement of atoms as bonds are broken and formed. Vibrational frequency calculations are performed to confirm the nature of these structures: a minimum on the energy surface has all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org
| Stationary Point | Description | Key Computational Output |
| Reactant/Product | A stable or metastable energy minimum. | All positive vibrational frequencies. |
| Intermediate | A local energy minimum along the reaction path. | All positive vibrational frequencies. |
| Transition State (TS) | A maximum along the reaction coordinate but a minimum in all other directions (a saddle point). | One imaginary vibrational frequency. chemrxiv.org |
This detailed analysis allows researchers to understand why a particular stereoisomer or regioisomer is formed preferentially, as the pathway with the lowest-energy transition state will be the dominant one. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Catalyzed Reactions
Many reactions involving Schiff bases like this compound are catalyzed, often by metal complexes or enzymes. Modeling these large systems presents a computational challenge. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach designed for this purpose.
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: The chemically active center, where bond-breaking and bond-forming events occur. For a catalyzed reaction of this compound, this would include the substrate, the catalyst (e.g., a copper or cobalt complex), and any directly interacting residues. chemrxiv.org This small but crucial part is treated with a high-level, accurate QM method like DFT.
The MM Region: The rest of the system, such as the bulk solvent or the protein scaffold. This larger environment is treated with a computationally inexpensive Molecular Mechanics (MM) force field.
The power of QM/MM lies in its ability to model the electronic changes of the reaction core with quantum mechanical accuracy while still accounting for the steric and electrostatic influence of the larger environment. This approach is indispensable for studying enzymatic reactions or complex catalytic cycles where the surrounding protein structure plays a key role in positioning the substrate and stabilizing the transition state.
Prediction of Spectroscopic Properties and Conformational Preferences
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their characterization. Before predicting spectra, a thorough conformational analysis is often required, as molecules like this compound can exist in multiple spatial arrangements (conformers) with different energies. By rotating the single bonds, various conformers can be generated and their relative energies calculated to identify the most stable, low-energy structures.
Once the stable conformers are identified, their spectroscopic properties can be calculated using DFT.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the absolute magnetic shieldings of nuclei like ¹H and ¹³C. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions can be invaluable for assigning peaks in experimental spectra. nih.govnih.gov
Infrared (IR) Spectroscopy: Harmonic vibrational frequency calculations yield the frequencies and intensities of the molecule's vibrational modes. researchgate.net The predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=N imine stretch, the C=O ester carbonyl stretch, and various C-H bending modes.
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT with GIAO method. researchgate.net |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT harmonic frequency analysis. |
| UV-Visible | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT). researchgate.net |
These predictions not only aid in structure elucidation but also provide insight into the electronic structure and bonding within the molecule.
Quantum Chemical Analysis of Reaction Mechanisms and Selectivity Control
Beyond predicting reactivity, quantum chemical analysis provides a deep understanding of reaction mechanisms, explaining the origins of selectivity (chemo-, regio-, and stereoselectivity). By meticulously analyzing the electronic details of competing reaction pathways, chemists can devise strategies to control reaction outcomes.
For a molecule like this compound, this could involve studying its participation in cycloaddition reactions, where multiple stereochemical outcomes are possible. DFT calculations can determine the activation barriers for the formation of each possible product. The transition state leading to the major product observed experimentally will invariably be the one with the lowest calculated energy barrier.
The Molecular Electron Density Theory (MEDT) is one framework used for this purpose, focusing on how changes in electron density drive the reaction. researchgate.net Analysis of the electron density and related properties at the transition state can reveal crucial non-covalent interactions or electronic effects that favor one pathway over another. For instance, a study on the synthesis of different quinolines from a single starting material used DFT to show how the nucleophilicity and electrophilicity of a key radical intermediate could be modulated to control the reaction pathway, leading to two distinct products. chemrxiv.org This level of detailed mechanistic insight is crucial for the rational design of highly selective synthetic methods.
Future Research Directions and Emerging Applications in Methyl 2 Benzylideneamino Acetate Chemistry
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The synthesis of Methyl 2-(benzylideneamino)acetate and its derivatives is poised for a technological leap with the integration of flow chemistry and automation. syrris.com Continuous flow processes offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability. The large surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling precise temperature control during the formation of the imine bond, which can be crucial for optimizing yield and minimizing side products. researchgate.net
Automated flow chemistry platforms are becoming increasingly instrumental in generating libraries of compounds for screening purposes. syrris.com Such systems can systematically vary reaction parameters like temperature, residence time, and stoichiometry to rapidly identify optimal conditions for the synthesis of this compound and its analogues. This high-throughput experimentation, combined with integrated online analytics such as LC-MS and FT-IR spectroscopy, facilitates real-time reaction monitoring and optimization, significantly accelerating the research and development cycle. mit.edu While specific studies on the automated flow synthesis of this compound are still emerging, the successful application of these technologies to related imine syntheses underscores their immense potential in this area. syrris.commit.edu
Table 1: Comparison of Batch vs. Flow Chemistry for Imine Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Control | Limited, potential for hotspots | Precise control over temperature and mixing |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |
| Scalability | Often requires re-optimization | Direct scalability from lab to production |
| Reproducibility | Can be variable | High reproducibility |
| Efficiency | Time-consuming workup and purification | Integrated purification, higher throughput |
Development of Novel Catalytic Systems for Unprecedented Transformations
The transformation of this compound is being redefined by the development of novel catalytic systems. A significant advancement is the direct conversion of esters to imines, a transformation that traditionally requires multiple steps. Recent research has demonstrated the use of a zirconocene (B1252598) hydride (ZrH)-catalyzed reduction of esters, intercepted by an amine, to directly yield imines. rsc.orgrsc.orgresearchgate.net This method offers a more step- and redox-economical route to compounds like this compound.
Furthermore, new catalysts are being explored for the synthesis of imines in a more environmentally friendly manner. For instance, cobalt-doped manganese tungstate (B81510) has been shown to be an effective and recyclable catalyst for the condensation of aldehydes and amines at room temperature without the need for an acidic medium. acs.org The development of such heterogeneous catalysts is crucial for industrial applications, offering easier separation and reuse. In addition to synthesis, novel catalytic systems are also being developed for the transformation of the imine bond in this compound, for example, through asymmetric transfer hydrogenation using metal complexes or organocatalysts to produce chiral amines. scispace.com
Exploration of New Reaction Pathways and Cascade Reactions
This compound serves as a valuable building block for the exploration of new reaction pathways and cascade reactions, leading to the synthesis of complex heterocyclic structures. arkat-usa.org Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. arkat-usa.org One-pot syntheses involving related imine and acetate (B1210297) functionalities have been developed to create diverse heterocyclic scaffolds. semanticscholar.orgnih.govnih.gov
For example, cascade reactions initiated by Michael additions to α,β-unsaturated compounds are a powerful tool for constructing cyclic systems. d-nb.info The imine functionality in this compound can act as a key component in such sequences. Researchers are actively investigating novel cascade sequences that can lead to the formation of polycyclic skeletons with potential biological activities. arkat-usa.org The development of stereoselective cascade reactions, such as nitro-Mannich/lactamisation sequences, further expands the synthetic utility of imine-containing starting materials for generating heavily decorated heterocyclic products. beilstein-journals.org
Applications in Materials Science and Polymer Chemistry
The unique chemical properties of Schiff bases, including this compound, make them attractive for applications in materials science and polymer chemistry. mdpi.com The ability of the imine nitrogen and other potential donor atoms in derivatives of this compound to coordinate with metal ions is a key feature. researchgate.netrsisinternational.org This has led to the development of Schiff base metal complexes with diverse applications, including as catalysts and in the formation of novel materials. researchgate.netnih.gov
Schiff bases are also utilized as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. While specific research on the incorporation of this compound into polymers is still developing, the general field of Schiff base polymers is an active area of investigation. The imine bond can be part of the polymer backbone or a pendant group, influencing the material's thermal stability, mechanical properties, and functionality. mdpi.com
Expansion into Drug Discovery and Agrochemical Synthesis
This compound and its derivatives hold significant potential for expansion into drug discovery and agrochemical synthesis. Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govsphinxsai.com The imine linkage is often crucial for these biological functions. sphinxsai.com
The synthesis of novel compounds derived from intermediates similar to this compound has led to the discovery of molecules with promising pesticidal activities. For instance, β-naphthol derivatives containing a heteroaryl group attached to an amino-methyl moiety have been synthesized and evaluated for their effectiveness as pesticides. nih.gov The structural flexibility of this compound allows for the generation of large libraries of related compounds that can be screened for various biological activities, opening up new avenues for the development of pharmaceuticals and agrochemicals.
Sustainable and Green Chemical Approaches for Industrial Applications of this compound
There is a strong and growing emphasis on developing sustainable and green chemical approaches for the industrial synthesis of Schiff bases like this compound. researchgate.net A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. stmjournals.com Water has been shown to be an effective solvent for imine synthesis, often leading to high yields without the need for a catalyst. digitellinc.com The use of sonication in combination with water can further enhance reaction rates and efficiency. digitellinc.com
Other green approaches include the use of natural acid catalysts, such as lemon juice, which can promote the condensation reaction between aldehydes and amines. pramanaresearch.orgisca.me Solvent-free reaction conditions, where the reactants are ground together, represent another highly sustainable method that minimizes waste and energy consumption. scirp.orgmdpi.com The development of catalyst-free synthesis methods is also a key goal in green chemistry, and some imine syntheses have been successfully carried out without any catalytic additives. d-nb.info
Table 2: Green Solvents and Methods for Schiff Base Synthesis
| Green Approach | Description | Advantages |
|---|---|---|
| Water as a Solvent | Utilizes water as the reaction medium. digitellinc.com | Non-toxic, non-flammable, readily available, often high yields. stmjournals.com |
| Natural Acid Catalysts | Employs fruit juices (e.g., lemon juice) as a source of acid catalyst. pramanaresearch.orgisca.me | Biodegradable, inexpensive, and environmentally benign. isca.me |
| Solvent-Free Grinding | Reactants are physically ground together without a solvent. scirp.org | Reduces solvent waste, can lead to shorter reaction times. researchgate.net |
| Ultrasound Irradiation | Uses ultrasonic waves to promote the reaction. researchgate.netresearchgate.net | Can increase reaction rates and yields, often in greener solvents. researchgate.net |
Q & A
Q. What is a reliable synthetic route for Methyl 2-(benzylideneamino)acetate, and how can reaction efficiency be optimized?
Methodological Answer: A conventional synthesis involves condensing methyl glycinate with benzaldehyde derivatives in dichloromethane (DCM) using triethylamine (Et₃N) as a base. For example, methyl amino ester (1.1 mmol) reacts with benzaldehyde (1 mmol) in DCM at room temperature for 16 hours, yielding 87% product after workup . Optimization can include:
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point : Reported range 82.0–83.5°C for crystalline derivatives .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how are deracemization processes validated?
Methodological Answer:
- Batch Temperature Cycling : Combine racemization (using DBU catalyst) and crystallization in solvents like methanol or isopropanol/acetonitrile mixtures. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer.
- Validation : X-ray crystallography (using SHELX software ) or circular dichroism (CD) spectroscopy to confirm absolute configuration.
Q. How does this compound behave under catalytic conditions, and what mechanistic insights exist for its reactivity?
Methodological Answer:
Q. What analytical challenges arise when distinguishing this compound from structurally similar esters, and how are they addressed?
Methodological Answer:
- Challenges : Overlapping NMR peaks with esters like methyl 2-phenylacetoacetate (e.g., methoxy signals).
- Solutions :
- Tandem MS/MS : Fragment ion patterns differentiate imine (C=N) from ketone (C=O) functionalities .
- IR Spectroscopy : Distinct carbonyl stretches (imine: ~1640 cm⁻¹ vs. ester: ~1720 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing differences (e.g., hydrogen-bonding motifs in SHELX-refined structures ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
